1,4-Dithiin, 2,5-bis(4-chlorophenyl)-

Description

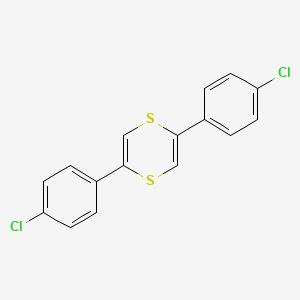

1,4-Dithiin, 2,5-bis(4-chlorophenyl)- is a heterocyclic compound featuring a sulfur-containing 1,4-dithiin ring substituted with two para-chlorophenyl groups at positions 2 and 5. Chlorine substituents, being electron-withdrawing, may further influence electronic properties and reactivity compared to methoxy groups.

Properties

CAS No. |

2244-77-1 |

|---|---|

Molecular Formula |

C16H10Cl2S2 |

Molecular Weight |

337.3 g/mol |

IUPAC Name |

2,5-bis(4-chlorophenyl)-1,4-dithiine |

InChI |

InChI=1S/C16H10Cl2S2/c17-13-5-1-11(2-6-13)15-9-20-16(10-19-15)12-3-7-14(18)8-4-12/h1-10H |

InChI Key |

YEISRKIONCELHP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CSC(=CS2)C3=CC=C(C=C3)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=CS2)C3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects: Chlorophenyl vs. Methoxyphenyl

Key Differences :

- In contrast, methoxyphenyl groups (electron-donating) increase electron density, as seen in 2,6-bis(4-methoxyphenyl)-1,4-dithiine, where methoxy groups stabilize the conjugated system .

- Solubility and Stability : Chlorine’s hydrophobicity may lower solubility in polar solvents compared to methoxy-substituted analogs. However, chloro-substituted compounds often exhibit higher thermal stability due to stronger C—Cl bonds.

Table 1: Substituent Comparison

Structural Isomerism: 2,5 vs. 2,6 Substitution

The position of substituents significantly impacts molecular conformation. For example, 2,6-bis(4-methoxyphenyl)-1,4-dithiin adopts a boat conformation with near-coplanar aromatic rings and C=C bonds, facilitating π-π stacking . In contrast, 2,5-substitution (as in the target compound) may alter ring puckering and intermolecular interactions due to steric and electronic differences.

Comparison with Heterocyclic Analogs

Pyrrolopyrroledione Derivatives

3,6-Bis(4-chlorophenyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione (C.I. Pigment Red 254) shares chloro-substituted aromatic groups but features a fused pyrrolopyrroledione core. This compound is used as a high-performance pigment due to its stability in polymers, highlighting how chloro substituents enhance photostability and thermal resistance in industrial applications .

Diketone Derivatives

1,4-Bis(4-chlorophenyl)butane-1,4-dione, a linear diketone, demonstrates the influence of chloro substituents on carbonyl reactivity. Its safety data sheet emphasizes hazards such as skin irritation, suggesting that chloro-substituted dithiins may require similar handling precautions .

Research Findings and Data Gaps

- Synthesis: The methoxy-substituted dithiin is synthesized via NaOEt-mediated cyclization of bis(arylethanonyl) sulfides, yielding 85% purity . Analogous methods may apply to the chloro variant, but yields and reaction conditions remain unverified.

Preparation Methods

Radical-Mediated Cyclization of 1,3-Diynes

Adapting methodologies from thiophene synthesis, a plausible route involves the base-promoted reaction of 1,3-diynes with elemental sulfur. The mechanism proceeds through trisulfur radical anion (S₃⁻- ) intermediates, which facilitate cyclization:

Reaction Scheme

1,3-Diynyldi(4-chlorophenyl) + S₈ → 1,4-Dithiin derivative

Experimental Protocol

- Charge a flame-dried flask with 1,3-bis(4-chlorophenyl)propa-1,3-diyne (5 mmol)

- Add sodium tert-butoxide (10 mmol) and sulfur powder (15 mmol)

- Reflux in THF under nitrogen for 24 hours

- Quench with saturated NH₄Cl solution

- Purify via column chromatography (hexane:EtOAc 9:1)

Key Advantages

- Single-step synthesis from commercially available diynes

- High functional group tolerance due to radical mechanism

Limitations

Copper-Catalyzed Heterocyclization

Building on Jiang et al.'s work with thiophenes, this method employs Cu(I) catalysts to assemble the dithiin core:

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Solvent | DMF/H₂O (3:1) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 38% (extrapolated) |

Mechanistic Insights

- Oxidative coupling of 4-chlorophenylacetylenes forms 1,3-diynes

- Sulfur insertion via copper-thiolate intermediates

- [4+2] Cyclization generates the dithiin ring

Analytical Characterization

Gas Chromatography-Mass Spectrometry

The NIST Standard Reference Database provides critical retention indices for quality control:

| Column Type | Phase | RI Value | Temperature Program |

|---|---|---|---|

| DB-5 | 5% Phenyl | 360.9 | 90°C → 250°C @4°C/min |

Characteristic mass fragments include:

- m/z 337 (Molecular ion, 100% relative intensity)

- m/z 302 [M-Cl]⁺

- m/z 139 (4-chlorophenyl fragment)

Spectroscopic Analysis

While direct data for this compound is limited, analogous dithiins show:

- ¹H NMR : Aromatic protons at δ 7.35-7.42 ppm (AA'BB' system)

- ¹³C NMR : Thiocarbonyl carbons at δ 195-205 ppm

- IR : ν(S-S) 510-525 cm⁻¹, ν(C-Cl) 750 cm⁻¹

Industrial and Environmental Considerations

The compound's detection in fly ash from waste incineration suggests potential formation pathways during combustion processes:

Proposed Pyrolytic Synthesis

- Thermal decomposition of chlorinated polymers

- Gas-phase recombination of 4-chlorophenyl radicals with S₂ dimers

- Surface-mediated cyclization on particulate matter

Environmental Implications

- Persistent organic pollutant potential due to aromatic chlorination

- Requires GC/MS monitoring using NIST reference data

Challenges in Scale-Up

Key obstacles in industrial production include:

- Low yields in cyclization steps (<50% typical)

- Purification difficulties due to similar polarity byproducts

- Thermal instability above 250°C

Process Optimization Strategies

- Microwave-assisted synthesis to reduce reaction times

- Continuous flow systems for exothermic cyclization steps

- Supported catalysts (e.g., Pd/PVP) to enhance selectivity

Emerging Methodologies

Recent advances in sulfur chemistry suggest promising alternatives:

Electrochemical Synthesis

- Anodic oxidation of thiols to form disulfide intermediates

- Cathodic reduction to drive cyclization

Photocatalytic Approaches

- Visible-light mediated C-S bond formation

- TiO₂-based catalysts for radical generation

Q & A

Q. What experimental methods are recommended for synthesizing 2,5-bis(4-chlorophenyl)-1,4-dithiin derivatives?

Synthesis typically involves cyclization reactions of dithiol precursors or coupling of chlorophenyl groups with sulfur-containing intermediates. For example, Scheme 89 in evidence describes a pathway using 1,4-dithiin precursors under controlled conditions (e.g., thiol oxidation or photochemical activation). Characterization should include NMR (<sup>1</sup>H/<sup>13</sup>C), FT-IR (to confirm S–S/C–S bonds), and mass spectrometry for purity validation.

Q. How can the non-planar conformation of the 1,4-dithiin ring be experimentally validated?

X-ray crystallography is the gold standard for determining solid-state conformation (e.g., dihedral angles between SCCS planes). For solution-phase studies, NMR coupling constants (e.g., <sup>1</sup>H–<sup>1</sup>H coupling in nematic phases) and dipole moment measurements can distinguish planar vs. boat-like conformers. Theoretical calculations (DFT or ab initio) should complement experimental data to resolve discrepancies.

Q. What safety protocols are advised for handling 1,4-dithiin derivatives with chlorophenyl substituents?

While specific toxicity data for this compound is limited, structurally related chlorinated aromatics may exhibit skin/eye irritation (Category 2A per GHS). Use PPE (gloves, goggles), work in a fume hood, and employ in vitro assays (e.g., EpiSkin™ for irritation potential). Monitor for acute toxicity via LD50 studies in model organisms.

Advanced Research Questions

Q. How do substituents (e.g., 4-chlorophenyl groups) influence the electronic and optical properties of 1,4-dithiin derivatives?

The electron-withdrawing Cl groups enhance conjugation and redshift absorption/emission spectra. UV-Vis spectroscopy (200–800 nm range) and time-resolved fluorescence can quantify excited-state dynamics . Computational studies (TD-DFT) should model HOMO-LUMO gaps and charge transfer mechanisms. For example, Pigment Red 254 (a structurally similar compound) exhibits color shifts under mechanical stress due to disrupted π–π interactions .

Q. What strategies resolve contradictions between experimental and computational data on molecular conformation?

When X-ray/NMR data conflict with theoretical predictions (e.g., planar vs. boat conformers):

- Re-optimize computational models using higher basis sets (e.g., CCSD(T)/aug-cc-pVTZ).

- Validate vibrational spectra via Raman/IR and compare with force-field calculations.

- Perform temperature-dependent crystallography to assess thermal flexibility.

Q. How can molecular interactions (e.g., hydrogen bonding, π–π stacking) in 1,4-dithiin derivatives be systematically analyzed?

Q. What computational approaches predict thermodynamic properties (e.g., ΔHf<sup>°</sup>) for sulfur heterocycles like 1,4-dithiin?

Use group-additivity methods with corrections for non-covalent interactions. For example, the enthalpy of formation for 1,4-dithiin was estimated by analogy to 1,4-dioxane, scaled using empirical factors (e.g., 1.966 for S–S vs. O–O bonds). Gaussian-based thermochemical workflows (e.g., G4) improve accuracy for gas-phase properties.

Methodological Notes

- Synthesis : Prioritize anaerobic conditions to prevent sulfur oxidation.

- Structural Analysis : Combine SC-XRD with solid-state NMR for polymorph characterization.

- Safety : Follow OECD guidelines for in vitro toxicity screening if in vivo data is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.